molecular formula C12H11N3O3S B8407709 Methyl 4-amino-2-benzamidothiazole-5-carboxylate

Methyl 4-amino-2-benzamidothiazole-5-carboxylate

Cat. No.: B8407709
M. Wt: 277.30 g/mol
InChI Key: KHTDFMDRPSOZEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-amino-2-benzamidothiazole-5-carboxylate is a useful research compound. Its molecular formula is C12H11N3O3S and its molecular weight is 277.30 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H11N3O3S

Molecular Weight

277.30 g/mol

IUPAC Name

methyl 4-amino-2-benzamido-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C12H11N3O3S/c1-18-11(17)8-9(13)14-12(19-8)15-10(16)7-5-3-2-4-6-7/h2-6H,13H2,1H3,(H,14,15,16)

InChI Key

KHTDFMDRPSOZEP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N=C(S1)NC(=O)C2=CC=CC=C2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of benzoyl isothiocyanate (4.00 mL, 29.70 mmol) and cyanamide (1.37 g, 32.50 mmol) in tetrahydrofuran (80 mL) was added 1,8-diazabicyclo[5.4.0]undec-7-ene (4.90 mL, 32.80 mmol) at 0° C. The resulting reaction mixture was stirred at ambient temperature for 3 hours. Methyl bromoacetate (3.00 mL, 32.00 mmol) was added to the reaction mixture. The reaction mixture was kept stirring for 1 hour at ambient temperature. Another portion of 1,8-diazabicyclo[5.4.0]undec-7-ene (4.90 mL, 32.80 mmol) was added. The reaction mixture was stirred at ambient temperature for another 16 hours. The solvent was removed in vacuo, and the residue was dissolved in ethyl acetate (200 mL), washed with brine, dried over anhydrous sodium sulfate and filtered. The filtrate was concentrated and the residue was purified by column chromatography to give methyl 4-amino-2-benzamidothiazole-5-carboxylate (0.16 g, 2%); 1H NMR (CDCl3, 300 MHz) δ 7.60-7.41 (m, 5H), 5.43 (s, 2H), 3.95 (s, 3H); MS (ES+) m/z 277.3 (M+1).
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
1.37 g
Type
reactant
Reaction Step One
Quantity
4.9 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
4.9 mL
Type
reactant
Reaction Step Three

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